2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide
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Overview
Description
2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide is a complex organic compound that features a benzothiazole ring substituted with a trifluoromethyl group
Preparation Methods
The synthesis of 2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of 2-chloroacetamide with 2-(2-aminoethyl)-5-(trifluoromethyl)benzothiazole under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the acetamide group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, while the benzothiazole ring can bind to various enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives with different substituents. For example:
2-chloro-5-(trifluoromethyl)aniline: This compound has a similar trifluoromethyl group but lacks the acetamide and ethyl groups.
N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: This compound has a different functional group but shares the trifluoromethyl and chlorine substituents.
The uniqueness of 2-chloro-N-{2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10ClF3N2OS |
---|---|
Molecular Weight |
322.73 g/mol |
IUPAC Name |
2-chloro-N-[2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]ethyl]acetamide |
InChI |
InChI=1S/C12H10ClF3N2OS/c13-6-10(19)17-4-3-11-18-8-5-7(12(14,15)16)1-2-9(8)20-11/h1-2,5H,3-4,6H2,(H,17,19) |
InChI Key |
OHZGUYINVORFOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CCNC(=O)CCl |
Origin of Product |
United States |
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